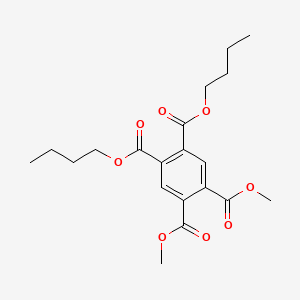
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate is an organic compound with a complex structure It belongs to the class of aromatic esters, characterized by the presence of ester functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with butanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Elevated temperatures around 100-150°C.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,2,4,5-benzenetetracarboxylic acid.
Reduction: 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetraol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The benzene ring can interact with aromatic receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-4-nitrobenzene: Similar aromatic structure but with a nitro group instead of ester groups.
1,2-Dibromo-4,5-dimethylbenzene: Contains bromine atoms instead of ester groups.
1,2-Dimethyl-4-ethylbenzene: Similar structure with ethyl groups instead of butyl groups.
Uniqueness
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate is unique due to the presence of four ester groups, which impart distinct chemical and physical properties. These ester groups make it highly reactive and versatile for various chemical transformations and applications.
Properties
CAS No. |
60113-16-8 |
|---|---|
Molecular Formula |
C20H26O8 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-O,2-O-dibutyl 4-O,5-O-dimethyl benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C20H26O8/c1-5-7-9-27-19(23)15-11-13(17(21)25-3)14(18(22)26-4)12-16(15)20(24)28-10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
CAIDQNYSSFRKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


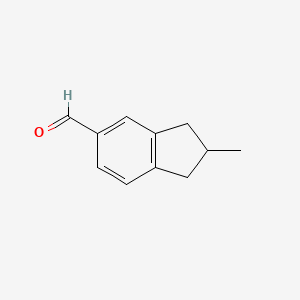
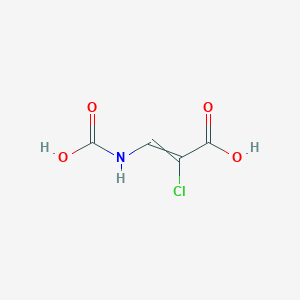

![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
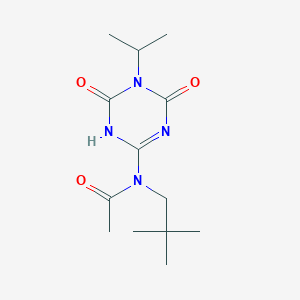
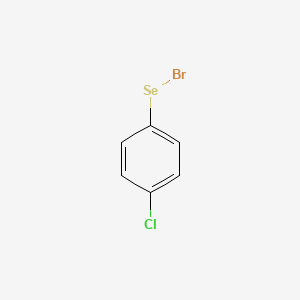
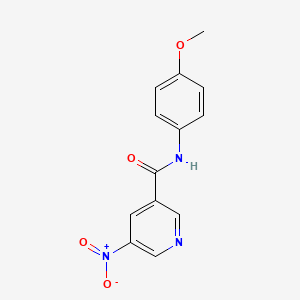
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
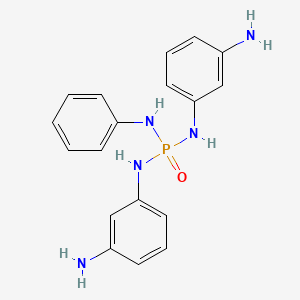
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
